Powdery mildew resistance and MRL compliance challenge high-value crop protection. Bupirimate, a systemic ADA inhibitor (FRAC 8), delivers curative control with rapid photodegradation. Key advantages: - Effective against DMI/QoI-resistant Podosphaera aphanis. - Translaminar movement for foliar uptake; no deep tissue residues. - Degrades rapidly on fruit, avoiding ethirimol's 3,819-day soil persistence. - Low phytotoxicity at 8 mL/L. Procure with confidence for strawberry runners, pome fruits, and ornamentals.
Bupirimate is a systemic pyrimidine sulfamate fungicide (FRAC Group 8) primarily utilized as an adenosine deaminase inhibitor for the curative and protective control of powdery mildew in high-value crops. Structurally, it is the dimethylsulfamate ester of ethirimol, engineered to optimize foliar uptake and translaminar movement. Key procurement-relevant specifications include a melting point of 50–52°C, a low vapor pressure of 0.067 mPa at 20°C, and an aqueous solubility of approximately 23 mg/L at pH 5.2 . Unlike broad-spectrum multi-site protectants, bupirimate is specifically procured for its targeted systemic action and rapid photolytic degradation profile, making it a critical active ingredient for low-residue agricultural formulations [1].
Substituting bupirimate with its parent compound, ethirimol, or the related dimethirimol fails in foliar applications for high-value crops due to distinct physicochemical and environmental profiles. Ethirimol is optimized primarily for cereal seed treatments and exhibits high environmental persistence, with soil degradation half-lives (DT50) extending up to 3,819 days [1]. In contrast, bupirimate's specific dimethylsulfamate esterification enables rapid foliar absorption and translaminar movement, followed by rapid photolytic degradation on fruit surfaces . This localized delivery minimizes deep tissue residue accumulation, making direct substitution with ethirimol unviable for pome fruits, strawberries, and ornamentals facing strict maximum residue limits (MRLs). Furthermore, substituting bupirimate with generic multi-site protectants like sulfur fails to provide necessary curative action, while relying on conventional DMI fungicides risks severe efficacy loss due to established target-site resistance [2].
In comparative in vivo trials against rose powdery mildew (Sphaerotheca pannosa), bupirimate (25% EC) demonstrated superior curative efficacy compared to the standard systemic fungicide carbendazim (50% WP). Application of bupirimate at 4–6 ml/L significantly reduced the percent disease incidence (PDI) to approximately 4.44–6.48%, whereas carbendazim treatments resulted in a higher PDI of 8.33–14.75% [1]. This enhanced disease suppression directly correlated with improved flower yield, validating bupirimate as a higher-performance procurement choice for ornamental crop protection.
| Evidence Dimension | Powdery mildew disease incidence (PDI) |
| Target Compound Data | Bupirimate 25% EC (4.44–6.48% PDI) |
| Comparator Or Baseline | Carbendazim 50% WP (8.33–14.75% PDI) |
| Quantified Difference | >50% reduction in disease incidence |
| Conditions | In vivo foliar spray trials on rose plants at 7-10 day intervals |
Buyers formulating for high-value ornamentals must select active ingredients that provide superior curative control without compromising yield.
A critical differentiator for bupirimate is its exceptionally high crop safety margin on sensitive ornamental and berry cultivars. While many DMI and older systemic fungicides can cause leaf burn or stunting at elevated concentrations, bupirimate 25% EC exhibited zero phytotoxic symptoms on rose plants even when applied at an elevated dose of 8 ml/L (double the standard effective dose of 4 ml/L) [1]. This lack of phytotoxicity ensures that flower quality and marketability are maintained, making it a preferred active ingredient over harsher chemical alternatives.
| Evidence Dimension | Phytotoxicity incidence |
| Target Compound Data | 0% phytotoxicity at 8 ml/L (2x standard dose) |
| Comparator Or Baseline | Conventional DMI fungicides (susceptible to leaf burn at elevated doses) |
| Quantified Difference | Complete absence of phytotoxic symptoms at elevated concentrations |
| Conditions | High-concentration foliar application on sensitive rose cultivars |
Procurement for ornamental and berry formulations requires active ingredients with wide safety margins to prevent crop damage and economic loss.
Bupirimate offers a distinct environmental advantage over its parent compound, ethirimol, due to its rapid photolytic degradation profile. Direct application of ethirimol results in moderate to high environmental persistence, with soil degradation half-lives (DT50) ranging from 25.5 to 3,819 days[1]. In contrast, bupirimate is engineered to degrade rapidly via photolysis upon exposure to sunlight on fruit surfaces, yielding ethirimol only locally . This mechanism prevents deep tissue penetration and massive soil accumulation, making bupirimate the necessary choice for formulators targeting strict export Maximum Residue Limits (MRLs).
| Evidence Dimension | Environmental persistence (Soil DT50) |
| Target Compound Data | Rapid photolytic degradation on surfaces; minimal soil accumulation |
| Comparator Or Baseline | Ethirimol (Soil DT50 of 25.5–3819 days) |
| Quantified Difference | Elimination of long-term soil persistence and reduction of systemic residue |
| Conditions | Environmental fate analysis and fruit surface residue tracking |
Agrochemical buyers must prioritize active ingredients that meet stringent environmental and residue regulations for export crops.
In commercial strawberry runner nurseries, bupirimate has proven essential for managing fungicide resistance. Field trials demonstrated that rotational programs incorporating bupirimate (FRAC Group 8) effectively suppressed powdery mildew outbreaks, whereas standard programs relying solely on multi-site protectants like sulfur failed to provide consistent control [1]. Furthermore, bupirimate maintains high efficacy against pathogen strains that have developed target-site mutations against commonly overused DMI (e.g., myclobutanil) and QoI (e.g., trifloxystrobin) fungicides, establishing it as a critical procurement asset for resistance-breaking formulations [1].
| Evidence Dimension | Powdery mildew control consistency |
| Target Compound Data | Effective suppression in resistant environments |
| Comparator Or Baseline | Sulfur-only protectant programs (Inconsistent/failed control) |
| Quantified Difference | Restoration of commercial disease control |
| Conditions | Field trials in strawberry runner nurseries facing DMI/QoI resistance pressure |
Formulators and large-scale growers must procure alternative modes of action (FRAC 8) to maintain efficacy where standard DMI, QoI, and sulfur treatments fail.
Directly downstream of its proven lack of phytotoxicity at elevated doses (up to 8 ml/L) and superior curative efficacy over carbendazim, bupirimate is the optimal active ingredient for foliar sprays targeting rose powdery mildew (Sphaerotheca pannosa) where flower aesthetics cannot be compromised [1].
Utilizing its unique FRAC Group 8 mechanism (adenosine deaminase inhibition), bupirimate is strategically procured for strawberry runner nurseries to replace or rotate with DMI (myclobutanil) and QoI (trifloxystrobin) fungicides, effectively controlling resistant Podosphaera aphanis strains where sulfur protectants fail [2].
Because bupirimate undergoes rapid photolytic degradation on fruit surfaces—avoiding the severe 3,819-day soil persistence of direct ethirimol application—it is the preferred precursor for protective formulations applied to export-bound pome and stone fruits facing strict Maximum Residue Limits (MRLs) [3].
Irritant;Health Hazard;Environmental Hazard